2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
Description
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) linked via a carbonyl group to a piperidine ring. The piperidine moiety is further substituted with a (3-methylpyridin-2-yl)oxy methyl group.
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-5-4-10-22-20(15)27-14-16-8-11-25(12-9-16)21(26)19-13-23-17-6-2-3-7-18(17)24-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDLDSPDZLTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the 3-Methylpyridin-2-yloxy Group: This step involves the reaction of the piperidine derivative with 3-methylpyridin-2-ol, typically under basic conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 319.47 g/mol
- CAS Number : 2380041-32-5
The structure features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a piperidine ring and a pyridine derivative enhances its pharmacological profile.
Anticancer Properties
Quinoxaline derivatives have been extensively studied for their anticancer activities. Research indicates that compounds similar to 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinoxaline derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The incorporation of the pyridine moiety has been shown to enhance the antimicrobial properties of quinoxaline derivatives. In vitro studies revealed that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of quinoxaline derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress markers has been highlighted in several studies, indicating its promise as a therapeutic agent for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of various quinoxaline derivatives, including those structurally related to This compound . The results indicated that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as lead compounds in cancer therapy .
Case Study 2: Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective mechanisms of quinoxaline derivatives. Researchers found that these compounds could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis .
Mechanism of Action
The mechanism of action of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, while the piperidine moiety may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues in Quinoxaline Derivatives
Compound 5h : 3-((4-(1-Methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylic acid
- Core Structure: Quinoxaline-2-carboxylic acid.
- Substituent: A phenylamino group attached to a 1-methylpiperidin-4-yl moiety.
- Synthesis: Synthesized via general method B using potassium carbonate in aqueous methanol (49% yield) .
- Biological Activity : Acts as a Pim-1 kinase inhibitor, relevant in oncology.
- Key Differences: The target compound lacks a carboxylic acid group but includes a carbonyl-linked piperidine with a pyridine-based substituent. The (3-methylpyridin-2-yl)oxy methyl group in the target compound may enhance solubility compared to the phenylamino group in 5h due to pyridine’s polarity .
Other Quinoxaline Derivatives
- Analogs with piperidine or pyrrolidine substituents often exhibit kinase inhibitory activity. Modifications to the substituent’s electronic and steric properties (e.g., pyridine vs. phenyl) significantly alter binding affinity and selectivity .
Quinolone-Based Analogues ()
Compound 19h : 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Core Structure: Fluoroquinolone (antibiotic class).
- Substituent: Piperidine with a 2′-methoxybenzyloxyimino group.
- Synthesis : Low yield (19%), reflecting synthetic challenges in introducing bulky substituents .
- Biological Activity : Antibacterial, targeting DNA gyrase.
- Key Differences: The target compound’s quinoxaline core lacks the ketone and fluorine critical to quinolone antibiotics. Substitutions on piperidine (pyridine-based vs. methoxybenzyloxyimino) suggest divergent therapeutic targets .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Piperidine substituents in quinolones (e.g., 19h) exhibit lower synthetic yields, possibly due to steric hindrance during cyclization .
- Structure-Activity Relationship (SAR) :
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Optimization involves systematic adjustment of reaction parameters such as temperature, solvent choice, and catalyst loading. For example, using toluenesulfonic acid (TsOH) as a catalyst under reflux conditions in toluene (as in ) can improve cyclization efficiency. Purification steps, including washing with saturated sodium bicarbonate and drying over magnesium sulfate, enhance purity . Additionally, employing statistical Design of Experiments (DoE) (e.g., factorial designs) minimizes trial runs while identifying critical variables (e.g., molar ratios, reaction time) to maximize yield .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Adhere to safety codes outlined in :
- Preventive Measures (P-codes): Use fume hoods (P281), avoid inhalation (P284), and wear PPE (gloves, goggles) (P280).
- Storage (P401–P422): Store in a cool, dry place, segregated from incompatible substances.
- Emergency Response (P301–P390): In case of skin contact, wash immediately with water (P303+P361+P353). Lab courses below 698 require 100% safety exam compliance ( ) .
Advanced: How can computational methods guide reaction design for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal reaction conditions. For instance, ICReDD’s approach ( ) uses computational modeling to narrow down variables like solvent polarity or transition-state energetics, reducing experimental iterations. Feedback loops between simulations and empirical data refine parameters such as activation energy or regioselectivity .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Cross-validate data using complementary techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches).
- GC-MS confirms molecular weight, though poor ion intensity (0.5–8%) may require alternative ionization methods (e.g., ESI-MS) or derivatization ( ).
- Ensure sample purity (>99%, ) to avoid artifacts. Replicate analyses and compare with computational NMR predictions .
Basic: What analytical techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy: Detects key functional groups (e.g., piperidine C-N stretches, quinoxaline aromatic vibrations).
- GC-MS: Validates molecular ion peaks despite low intensity ( ).
- HPLC: Assesses purity (99% in ).
- Elemental Analysis: Confirms empirical formula .
Advanced: How to apply statistical experimental design (DoE) in optimizing reaction parameters?
Methodological Answer:
Use DoE to:
- Identify critical factors (e.g., temperature, catalyst concentration) via fractional factorial designs.
- Model interactions between variables (e.g., solvent polarity vs. reaction time).
- Predict optimal conditions using response surface methodology (RSM), minimizing experiments while maximizing yield ( ) .
Advanced: What methodologies address low molecular ion intensity in mass spectrometry?
Methodological Answer:
- Derivatization: Introduce charged or hydrophobic groups (e.g., acetylation) to enhance ionization.
- Alternative Ionization Techniques: Use electrospray ionization (ESI) instead of electron impact (EI) for polar compounds.
- High-Resolution MS: Resolve isotopic patterns to confirm molecular formulas despite low intensity ( ) .
Basic: How to ensure synthesis reproducibility across laboratories?
Methodological Answer:
- Document reaction parameters rigorously (e.g., solvent batch, stirring speed).
- Validate purity via HPLC ( ) and share reference spectra (IR, MS) for cross-lab comparison.
- Control environmental variables (humidity, temperature) using climate-controlled reactors .
Advanced: How to assess environmental impact during compound disposal?
Methodological Answer:
- Follow P501/P502 guidelines ( ): Dispose via licensed waste handlers.
- Conduct ecotoxicity assays (e.g., algal growth inhibition tests) to evaluate biodegradability.
- Use predictive models (e.g., EPI Suite) to estimate persistence or bioaccumulation potential .
Advanced: How to integrate multi-disciplinary approaches in studying this compound’s reactivity?
Methodological Answer:
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
